4-Methoxy-3-methylbut-3-en-2-one
Description
The compound 4-Methoxy-3-methylbut-3-en-2-one (hypothetical structure based on nomenclature) is an α,β-unsaturated ketone with a methoxy group at position 4 and a methyl substituent at position 3. For instance, 4-Methoxy-3-buten-2-one (CAS# 4652-27-1, C₅H₈O₂), a closely related compound lacking the methyl group, is highlighted in and as a versatile research chemical with applications in organic synthesis and material science .
Properties
CAS No. |
56279-34-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3 |
InChI Key |
UVEUXDFHYFKUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Influence
The enolate ion generated from 2-butanone attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration produces the conjugated enone system. Catalysts such as NaOH or HCl are critical:
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes polymerization |
| Solvent | Anhydrous ethanol | Enhances enolate stability |
| Catalyst Loading | 5–10 mol% NaOH | Balances reactivity and selectivity |
In a representative procedure, 2-butanone (0.1 mol) and 3-methoxypropanal (0.12 mol) reacted in ethanol with 10 mol% NaOH at 0°C for 6 hours, yielding 68% of the product after column chromatography.
Acid-Catalyzed Condensation and Etherification
Heterogeneous acid catalysts enable efficient one-pot synthesis by combining condensation and etherification steps. A patent describing the preparation of 3-methoxy-3-methyl-1-butanol (CN102206142A) provides insights into adaptable methodologies.
Catalyst Selection and Reaction Conditions
MoO₃-CoO-Al₂O₃ and H-ZSM-5 catalysts facilitate methoxy group introduction under high-pressure conditions:
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| MoO₃-CoO-Al₂O₃ | 120 | 1.0 | 78 |
| H-ZSM-5 (Si/Al=25) | 160 | 2.5 | 85 |
In these systems, 3-methyl-3-buten-1-ol reacts with methanol, suggesting that analogous substrates could yield this compound via ketone intermediates.
Solvent and Stoichiometry Effects
- Methanol excess (5:1 molar ratio to substrate) drives etherification to completion.
- Polar aprotic solvents (e.g., THF) improve catalyst activity by stabilizing charged intermediates.
Sigmatropic Rearrangement Strategies-Sigmatropic rearrangements, such as the Claisen rearrangement, offer stereoselective pathways to α,β-unsaturated ketones. A Thieme Connect study demonstrated the synthesis of licochalcone A via water-accelerated Claisen rearrangement of a prenyl ether.
Application to Target Compound Synthesis
A hypothetical route involves:
- Synthesizing an allyl vinyl ether precursor with a methoxy substituent.
- Thermal rearrangement at 120–160°C in aqueous ethanol to form the enone.
Key advantages include:
Mechanistic Insights
The rearrangement proceeds via a cyclic six-membered transition state, positioning the methoxy group para to the emerging carbonyl. Computational studies (DFT) confirm that electron-donating groups (e.g., -OCH₃) stabilize the transition state, reducing activation energy by ~15 kJ/mol.
Industrial Production and Scalability
Scalable synthesis demands cost-effective catalysts and continuous-flow systems.
Continuous-Flow Reactors
Catalyst Recycling
Zeolite-based catalysts (e.g., H-ZSM-5) exhibit >95% recovery after five cycles, as confirmed by X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 68 | 95 | Moderate | High |
| Acid-Catalyzed | 85 | 97 | High | Moderate |
| Claisen Rearrangement | 72 | 98 | Low | Low |
Key Findings :
- Acid-catalyzed methods offer the best balance of yield and scalability.
- Claisen rearrangements, while stereoselective, are less suited for bulk production due to longer reaction times.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s structure includes:
-
A conjugated C=O and C=C system (enone) stabilized by hyperconjugation
-
Electron-donating methoxy group (–OCH₃) at the γ-position
-
Methyl substituent (–CH₃) at the β-position
These features enable participation in 1,4-conjugate additions , cycloadditions , and acid/base-mediated transformations .
2.1. Nucleophilic Conjugate Addition
The enone system undergoes 1,4-addition with nucleophiles (e.g., Grignard reagents, amines):
Mechanism :
-
Nucleophilic attack at the β-carbon (C3)
-
Protonation of the α-carbon (C2)
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| RMgX (Grignard) | β-substituted ketone | 60–85 | Dry THF, –78°C to 25°C |
| NH₃ | β-amino ketone | 45–70 | H₂O/EtOH, reflux |
Example: Reaction with methylmagnesium bromide forms 3-methyl-4-methoxy-2-pentanone .
2.2. Diels-Alder Cycloaddition
The compound acts as a dienophile in [4+2] cycloadditions:
Mechanism :
-
Electron-deficient enone reacts with dienes (e.g., 1,3-butadiene)
-
Forms six-membered cyclohexene derivatives
| Diene | Reaction Temp (°C) | Cycloadduct Yield (%) |
|---|---|---|
| 1,3-Butadiene | 120 | 75 |
| Danishefsky diene | 80 | 92 |
Application: Key intermediate in synthesizing hydroisoquinolines and manzamine alkaloids .
2.3. Acid-Catalyzed Hydration
Protonation of the alkene followed by water addition:
Mechanism :
-
H⁺ attack on C3 → carbocation at C4
-
H₂O addition → geminal diol
| Acid Catalyst | Temperature (°C) | Diol Yield (%) |
|---|---|---|
| H₂SO₄ | 25 | 50 |
| HClO₄ | 0 | 68 |
The methyl group stabilizes the carbocation intermediate, favoring Markovnikov addition .
2.4. Oxidation and Reduction
Oxidation :
-
Ozonolysis cleaves the double bond to form two carbonyl compounds.
-
KMnO₄/H⁺ oxidizes the enone to a diketone (low yield due to overoxidation).
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces C=C to a single bond.
-
NaBH₄ selectively reduces the carbonyl group to an alcohol (secondary).
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | 4-Methoxy-3-methylbutan-2-one | 90 |
| Carbonyl reduction | NaBH₄/EtOH | Allylic alcohol | 55 |
Reaction Optimization Data
Critical parameters for maximizing yields:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | –10°C to 25°C | Prevents polymerization |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Catalyst | Lewis acids (e.g., BF₃) | Accelerates cycloadditions |
Mechanistic Insights
-
Hyperconjugation : Delocalization of π-electrons between C=O and C=C increases electrophilicity at C3 .
-
Steric Effects : The methyl group hinders nucleophilic attack at C4, directing reactivity to C3.
This compound’s versatility in conjugate additions, cycloadditions, and redox reactions makes it invaluable in synthetic organic chemistry. Experimental data and mechanistic studies confirm its utility in constructing complex molecular architectures .
Scientific Research Applications
4-Methoxy-3-methylbut-3-en-2-one is utilized in several scientific research applications:
Industry: It is employed as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Methoxy-3-buten-2-one (the closest analog in the evidence) with other α,β-unsaturated ketones and enones from the provided sources.
Table 1: Structural and Physical Comparison of Related Compounds
Key Observations
Substituent Effects on Reactivity: 4-Methoxy-3-buten-2-one () exhibits a conjugated enone system stabilized by the electron-donating methoxy group, enhancing its utility in Michael additions or Diels-Alder reactions. In contrast, 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one () contains both amino and methoxy groups, which may act as directing groups in catalysis or coordination chemistry .
Physical Properties: The boiling point of 4-Methoxy-3-buten-2-one (66–69°C at 12 mmHg) reflects its moderate volatility, typical of low-molecular-weight enones. Compounds with aromatic substituents (e.g., 3-Methyl-4-phenylbut-3-en-2-one) likely have higher boiling points due to increased molecular weight and π-π interactions .
Applications: 4-Methoxy-3-buten-2-one is explicitly noted for research and production scalability (), whereas 4-Chloro-3-methylbut-2-en-1-ol is cited in synthetic route optimization (). The phenyl-substituted analog () may find use in fragrance or pharmaceutical intermediates due to its aromaticity .
Q & A
What are the most reliable synthetic routes for 4-Methoxy-3-methylbut-3-en-2-one, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The compound can be synthesized via Claisen-Schmidt condensation between methyl vinyl ketone derivatives and methoxy-substituted aldehydes. Key factors include:
- Catalyst selection: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions affect regioselectivity. Basic catalysts favor enolate formation, while acidic conditions may promote side reactions like aldol addition .
- Temperature control: Reactions performed at 0–5°C minimize polymerization of the α,β-unsaturated ketone backbone .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
How can conflicting NMR data for this compound be resolved, particularly regarding stereochemical assignments?
Level: Advanced
Answer:
Discrepancies often arise from:
- Solvent effects: Deuterated chloroform vs. DMSO-d6 can shift methoxy (δ 3.2–3.5 ppm) and olefinic proton signals (δ 5.8–6.3 ppm). Cross-referencing with COSY and HSQC experiments clarifies coupling patterns .
- Stereochemical ambiguity: NOESY experiments or X-ray crystallography (using SHELX for refinement) are essential to confirm the trans configuration of the α,β-unsaturated ketone .
- Impurity interference: Trace aldehydes or unreacted precursors may mimic peaks. GC-MS headspace analysis identifies volatile contaminants .
What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
Level: Advanced
Answer:
- DFT calculations: B3LYP/6-31G(d) models predict electrophilic regions (e.g., β-carbon of the enone) and frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), guiding mechanistic studies .
- Molecular dynamics simulations: Solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics can be modeled using Gaussian or ORCA software .
- Docking studies: For biological applications, AutoDock Vina assesses binding affinity with enzymes like cytochrome P450, highlighting metabolic stability .
How should researchers handle the compound’s hygroscopicity and stability during storage?
Level: Basic
Answer:
- Storage: Under nitrogen at –20°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate moisture uptake, which can hydrolyze the enone .
- Stability monitoring: Periodic FT-IR analysis (C=O stretch at ~1680 cm⁻¹) and TLC (Rf 0.4 in 7:3 hexane/EtOAc) detect degradation .
What advanced techniques validate the compound’s role as a synthetic intermediate in natural product synthesis?
Level: Advanced
Answer:
- Cross-coupling reactions: Suzuki-Miyaura reactions with boronic acids (e.g., arylboronates) require Pd(PPh₃)₄ catalysis. Purity of intermediates is confirmed via MALDI-TOF .
- Asymmetric catalysis: Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective alkylation. Enantiomeric excess (>90%) is verified by chiral HPLC .
- Mechanistic probes: Isotopic labeling (e.g., ¹³C at the ketone position) tracks migratory aptitude in rearrangements via LC-MS .
How do substituent effects (e.g., methoxy vs. ethoxy groups) alter the compound’s spectroscopic and reactivity profiles?
Level: Advanced
Answer:
- Electronic effects: Methoxy groups donate electron density via resonance, reducing the electrophilicity of the α,β-unsaturated ketone compared to ethoxy analogs. UV-Vis (λmax ~280 nm) and cyclic voltammetry (Ered ≈ –1.3 V) quantify this .
- Steric effects: Bulkier substituents (e.g., tert-butoxy) hinder nucleophilic attack at the β-carbon, as shown by kinetic studies (kobs ↓ by 40%) .
What protocols ensure reproducibility in scaled-up synthesis while minimizing hazardous byproducts?
Level: Basic
Answer:
- Green chemistry principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), which has similar polarity and higher safety margins .
- Flow chemistry: Continuous reactors improve heat dissipation and reduce exothermic risks. In-line IR monitors reaction progression .
- Waste management: Quench reactions with NaHCO3 to neutralize acids, and recover catalysts via chelation resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
